molecular formula C5H10N2S B2717123 (2-Methylcyclopropyl)thiourea CAS No. 1248026-56-3

(2-Methylcyclopropyl)thiourea

Cat. No.: B2717123
CAS No.: 1248026-56-3
M. Wt: 130.21
InChI Key: YYADUMUIRVXADW-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)thiourea is a chemical compound of interest in medicinal chemistry and biochemical research. It features a cyclopropyl group, a motif prevalent in many natural products and FDA-approved drugs, known to enhance a compound's potency, metabolic stability, and target specificity . The thiourea functional group is a versatile scaffold noted for its wide range of pharmaceutical applications, including serving as a precursor for various heterocycles and enabling strong binding interactions with biological targets through its donor atoms . Research into structurally similar cyclopropyl-appended acyl thiourea derivatives has demonstrated significant promise in several areas. These compounds have shown potent inhibitory activity against the enzyme α-amylase, suggesting potential for investigation in managing type 2 diabetes mellitus . Furthermore, analogous compounds exhibit strong antimicrobial properties against pathogens like E. coli and B. subtilis , as well as antifungal activity, positioning them as candidates for developing new antimicrobial agents . Additional research value is found in their ability to act as protease inhibitors, such as against proteinase K, which may be relevant for studies in neurodegenerative and cardiovascular diseases . The mechanism of action for these effects is often explored through molecular docking studies, which indicate that such compounds can fit precisely into the active sites of target enzymes like α-amylase, thereby blocking their function . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylcyclopropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-3-2-4(3)7-5(6)8/h3-4H,2H2,1H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYADUMUIRVXADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methylcyclopropyl)thiourea can be synthesized through the reaction of 2-methylcyclopropylamine with carbon disulfide in the presence of a base, followed by the addition of an acid to form the thiourea derivative. The reaction typically proceeds as follows:

  • 2-Methylcyclopropylamine is reacted with carbon disulfide in an aqueous medium.
  • A base, such as sodium hydroxide, is added to facilitate the formation of the intermediate dithiocarbamate.
  • The intermediate is then treated with an acid, such as hydrochloric acid, to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3.1. Reduction Reactions

Thioureas can act as reducing agents. For example, thiourea is used in the reductive workup of ozonolysis to convert ozonides into carbonyl compounds .

3.3. Complexation and Catalysis

Thioureas can form complexes with metal ions and act as ligands in coordination chemistry. They are also used as organocatalysts in asymmetric synthesis due to their ability to form hydrogen bonds and participate in non-covalent interactions .

Potential Reactions of (2-Methylcyclopropyl)thiourea

While specific data on This compound is not available, it is likely to participate in similar reactions as other thiourea derivatives. This includes:

  • Nucleophilic Addition : It could react with electrophiles such as alkyl halides or carbonyl compounds.

  • Cyclization Reactions : It might be used as an intermediate in the synthesis of heterocyclic compounds.

  • Complexation : It could form complexes with metal ions due to its sulfur and nitrogen atoms.

Data Tables

Method Reactants Conditions Product
Nucleophilic AdditionAmine + IsothiocyanateRoom Temperature, Solvent (e.g., THF)Thiourea Derivative
CondensationAcid Chloride + Ammonium ThiocyanateAnhydrous AcetoneIsothiocyanate Intermediate
CyclizationIsothiocyanate + Heterocyclic AminePresence of Base (e.g., Pyridine)Heterocyclic Compound

This table represents common methods used in the synthesis of thiourea derivatives and related heterocyclic compounds.

Scientific Research Applications

Chemical Applications

Synthesis of Organosulfur Compounds
(2-Methylcyclopropyl)thiourea serves as an intermediate in the synthesis of more complex organosulfur compounds. Its unique structure allows for the formation of various derivatives that can be utilized in organic synthesis processes. Thioureas are known for their role in generating heterocycles, which are valuable in pharmaceuticals and agrochemicals .

Catalysis
Thiourea derivatives, including this compound, have been employed as organocatalysts in various reactions. They facilitate chemical transformations through hydrogen-bonding interactions, enhancing reaction rates and selectivity without the need for metal catalysts .

Catalyst Type Reaction Type Reference
OrganocatalystAldol reactions
OrganocatalystMichael additions

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its mechanism involves binding to specific enzymes, potentially altering their activity and impacting various biochemical pathways. This property is critical for developing therapeutic agents targeting specific diseases .

Antimicrobial Activity
Studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae19 µg/mL

Medicinal Applications

Anticancer Properties
The potential anticancer activity of this compound has been a focus of recent studies. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth .

Case Study: Anticancer Activity
In a study evaluating the efficacy of thiourea derivatives against cancer cell lines, this compound exhibited IC50 values ranging from 7 to 20 µM across different cancer types, indicating its potential as a therapeutic agent .

Cancer Cell Line IC50 Value (µM) Reference
Pancreatic carcinoma14
Prostate carcinoma10
Breast carcinoma12

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized as a precursor in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for producing compounds with specific functionalities required in various applications .

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects are mediated through pathways involving sulfur-containing functional groups, which play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Properties

Thiourea derivatives vary widely based on their substituents. Key comparisons include:

Compound Substituent(s) Key Features
(2-Methylcyclopropyl)thiourea Cyclopropane + methyl High steric strain, potential lipophilicity, rigid 3D structure
N-Benzoyl-N'-phenylthiourea Benzoyl + phenyl Aromatic groups enhance π-π stacking; EGFR inhibition reported
Amino acid thioureas (M1/M2) Amino acid moieties Hydrophilic groups improve selectivity for protozoan receptors
Phenylthiourea Phenyl Moderate activity in urea/thiourea analogs; lower activity than urea

Key Observations :

  • Aromatic substituents (e.g., benzoyl, phenyl) improve binding to hydrophobic enzyme pockets, as seen in EGFR inhibition studies .
Anticancer Potential
  • N-Benzoyl-N'-phenylthiourea derivatives inhibit EGFR tyrosine kinase, a key target in cancer therapy, with IC₅₀ values comparable to clinical inhibitors like Sorafenib .
  • Amino acid thioureas (M1/M2) exhibit anti-amoebic activity (IC₅₀: 12–18 μM against Acanthamoeba), outperforming chlorhexidine .
  • Phenylthiourea analogs show lower activity (49.7% inhibition) than urea analogs (76.3%) in certain assays, highlighting the impact of sulfur substitution .

Implications for this compound :
The strained cyclopropane ring may modulate interactions with intracellular targets (e.g., transport proteins or kinases) differently than aromatic or hydrophilic groups. Its lipophilicity could favor penetration into lipid-rich tumor microenvironments but may require formulation adjustments for bioavailability.

Physicochemical Properties

Property This compound Phenylthiourea Amino Acid Thiourea (M1/M2)
LogP High (predicted) Moderate Low (hydrophilic moieties)
Solubility Low in water Low Moderate in aqueous buffers
Thermal Stability Moderate (cyclopropane strain) High Variable

Notes:

  • Amino acid derivatives improve aqueous solubility and receptor selectivity due to hydrophilic groups .
  • Cyclopropane’s strain may reduce thermal stability compared to unstrained analogs .

Biological Activity

(2-Methylcyclopropyl)thiourea is a compound that belongs to the thiourea class, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Overview of Thiourea Compounds

Thioureas are organic compounds characterized by the presence of a thiourea functional group (R1R2NCS). They have been extensively studied due to their potential applications in medicinal chemistry, particularly as antibacterial and anticancer agents. The unique structural properties of thioureas allow them to interact with biological targets effectively.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiourea derivatives, including this compound.

  • Mechanism of Action : Thioureas exhibit their antibacterial effects primarily by disrupting bacterial cell membranes and inhibiting key enzymes involved in bacterial metabolism. For instance, molecular docking studies have shown that certain thiourea derivatives can bind effectively to the active sites of bacterial enzymes such as enoyl-ACP reductase (FabI), leading to reduced bacterial viability .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various thiourea derivatives have been reported. For example, compounds similar to this compound have shown MIC values ranging from 135 µg/mL to 145 µg/mL against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa . This suggests that this compound may possess comparable antibacterial potency.

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Cell Line Studies : Research indicates that thiourea derivatives can induce apoptosis in various cancer cell lines. For instance, studies have reported IC50 values ranging from 3 to 14 µM for some thioureas against pancreatic and breast cancer cells .
  • Mechanisms : The anticancer activity is often attributed to the ability of thioureas to target specific molecular pathways involved in cancer progression, such as angiogenesis inhibition and modulation of cell signaling pathways .

Additional Biological Activities

Beyond antibacterial and anticancer effects, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : In addition to antibacterial effects, thioureas have demonstrated antifungal and antiviral activities. This broad spectrum makes them valuable candidates for further drug development .
  • Analgesic and Anti-inflammatory Properties : Some studies suggest that thioureas may also possess analgesic and anti-inflammatory properties, contributing to their therapeutic potential in treating various conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological ActivityObserved EffectReference
AntibacterialMIC values: 135-145 µg/mL
AnticancerIC50 values: 3-14 µM
AntifungalEffective against fungal strains
AnalgesicPotential analgesic effects
Anti-inflammatoryExhibits anti-inflammatory properties

Case Studies

  • Study on Antibacterial Effects : A recent study evaluated the efficacy of various thiourea derivatives against E. coli. The results indicated that compounds with longer alkyl chains exhibited decreased antibacterial activity due to membrane disruption mechanisms .
  • Anticancer Evaluation : In vitro studies on breast cancer cell lines demonstrated that certain thiourea derivatives could significantly reduce cell viability through apoptosis induction, with notable changes in cell morphology observed at higher concentrations .

Q & A

Q. How can researchers ensure methodological transparency in synthetic protocols?

  • Methodological Answer : Document reaction conditions (temperature, solvent purity, catalyst loading) in detail . Share synthetic workflows via platforms like ChemRxiv or protocols.io . Validate reproducibility through round-robin tests with independent labs .

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